Cas no 19792-91-7 (phenyl sulfamate)

phenyl sulfamate 化学的及び物理的性質
名前と識別子
-
- Sulfamic acid, phenyl ester
- Phenyl sulfamate
- HMS2205G22
- DTXSID50452510
- CS-0065216
- DB-009256
- CHEMBL24259
- Sulfamic acid phenyl ester
- HY-117293
- SMR000639519
- Z1255360895
- AT24286
- BDBM50098106
- HMS3328F04
- phenylsulfamate
- SCHEMBL605969
- MLS001106216
- EN300-1718964
- XOIYZMDJFLKIEI-UHFFFAOYSA-N
- 19792-91-7
- DTXCID90403329
- phenyl sulfamate
-
- インチ: InChI=1S/C6H7NO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)
- InChIKey: XOIYZMDJFLKIEI-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)OS(=O)(=O)N
計算された属性
- 精确分子量: 173.01471
- 同位素质量: 173.01466426g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 200
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 77.8Ų
じっけんとくせい
- PSA: 69.39
phenyl sulfamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1718964-10.0g |
phenyl sulfamate |
19792-91-7 | 95% | 10.0g |
$3767.0 | 2023-07-06 | |
Enamine | EN300-1718964-0.25g |
phenyl sulfamate |
19792-91-7 | 95% | 0.25g |
$434.0 | 2023-09-20 | |
Enamine | EN300-1718964-0.05g |
phenyl sulfamate |
19792-91-7 | 95% | 0.05g |
$204.0 | 2023-09-20 | |
Enamine | EN300-1718964-0.5g |
phenyl sulfamate |
19792-91-7 | 95% | 0.5g |
$684.0 | 2023-09-20 | |
Enamine | EN300-1718964-5g |
phenyl sulfamate |
19792-91-7 | 95% | 5g |
$2540.0 | 2023-09-20 | |
A2B Chem LLC | AB07620-10g |
Phenyl sulfamate |
19792-91-7 | 95% | 10g |
$4001.00 | 2024-04-20 | |
1PlusChem | 1P002BNO-250mg |
Sulfamic acid, phenyl ester |
19792-91-7 | 95% | 250mg |
$599.00 | 2024-06-17 | |
1PlusChem | 1P002BNO-2.5g |
Sulfamic acid, phenyl ester |
19792-91-7 | 95% | 2.5g |
$2183.00 | 2024-06-17 | |
1PlusChem | 1P002BNO-10g |
Sulfamic acid, phenyl ester |
19792-91-7 | 95% | 10g |
$4718.00 | 2024-06-17 | |
1PlusChem | 1P002BNO-1g |
Sulfamic acid, phenyl ester |
19792-91-7 | 95% | 1g |
$1145.00 | 2024-06-17 |
phenyl sulfamate 関連文献
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Zhaoxin Wang,Zongxin Jin,Quanxing Zhong,Yinan Zhang,Yan Wu,Yujiao Ma,Hua Sun,Peng Yu,Robert H. Dodd Org. Biomol. Chem. 2020 18 7414
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Haibo Mei,Jiang Liu,Romana Pajkert,Gerd-Volker R?schenthaler,Jianlin Han Org. Biomol. Chem. 2020 18 3761
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Toby Jackson,L. W. Lawrence Woo,Melanie N. Trusselle,Surinder K. Chander,Atul Purohit,Michael J. Reed,Barry V. L. Potter Org. Biomol. Chem. 2007 5 2940
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Benjamin D. A. Shennan,Diana Berheci,Jessica L. Crompton,Timothy A. Davidson,Joshua L. Field,Benedict A. Williams,Darren J. Dixon Chem. Soc. Rev. 2022 51 5878
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Witold Kozak,Mateusz Da?ko,Agnieszka Wo?os,Maciej Mas?yk,Konrad Kubiński,Andrzej Sk?adanowski,Majus Misiak,Janusz Rachon,Sebastian Demkowicz RSC Adv. 2015 5 32594
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Chayapat Uthayopas,Panida Surawatanawong Dalton Trans. 2019 48 7817
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Iman Dindarloo Inaloo,Sahar Majnooni,Hassan Eslahi,Mohsen Esmaeilpour New J. Chem. 2020 44 13266
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Fu-She Han Chem. Soc. Rev. 2013 42 5270
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Jonathan D. Bargh,Stephen J. Walsh,Albert Isidro-Llobet,Soleilmane Omarjee,Jason S. Carroll,David R. Spring Chem. Sci. 2020 11 2375
phenyl sulfamateに関する追加情報
Phenyl Sulfamate (CAS No. 19792-91-7): An Overview of Its Properties, Applications, and Recent Research
Phenyl sulfamate, also known as benzenesulfonamide or C6H7NO3S, is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. With the CAS number 19792-91-7, this compound has garnered significant attention due to its unique properties and potential therapeutic uses. This article provides a comprehensive overview of phenyl sulfamate, including its chemical structure, physical properties, synthesis methods, and recent advancements in research.
Chemical Structure and Physical Properties
Phenyl sulfamate is a white crystalline solid with a molecular weight of 165.18 g/mol. Its chemical formula is C6H7NO3S, indicating the presence of a benzene ring, a sulfonamide group (-SO2NH2), and an additional hydroxyl group. The compound is soluble in water and several organic solvents, making it suitable for various chemical reactions and applications. The melting point of phenyl sulfamate is approximately 150-152°C, and it has a pKa value of around 8.5, reflecting its weakly acidic nature.
Synthesis Methods
The synthesis of phenyl sulfamate can be achieved through several methods. One common approach involves the reaction of benzenesulfonyl chloride with ammonia or an ammonium salt in an aqueous medium. This reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the amine group to form the desired product. Another method involves the reaction of benzenesulfinic acid with urea or thiourea under appropriate conditions. These synthetic routes are well-documented in the literature and have been optimized for high yields and purity.
Applications in Chemistry and Biology
Phenyl sulfamate has found numerous applications in both chemistry and biology due to its unique properties. In organic synthesis, it serves as a versatile building block for the preparation of more complex molecules. Its reactivity with various functional groups makes it useful in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, phenyl sulfamate has been used as a catalyst or reagent in several organic transformations, such as Michael additions and Friedel-Crafts reactions.
In the field of biology, phenyl sulfamate has shown promise as a potential therapeutic agent. Recent studies have explored its use as an inhibitor of specific enzymes involved in various biological processes. For example, phenyl sulfamate has been investigated for its ability to inhibit carbonic anhydrase enzymes, which are implicated in conditions such as glaucoma and edema. The compound's ability to selectively target these enzymes without significant side effects makes it an attractive candidate for drug development.
Recent Research Developments
The ongoing research on phenyl sulfamate continues to uncover new insights into its properties and potential applications. A recent study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness as an inhibitor of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and various diseases such as cancer and arthritis. The researchers found that phenyl sulfamate exhibited potent inhibitory activity against MMP-2 and MMP-9, suggesting its potential use in developing new therapeutic strategies for these conditions.
Another area of interest is the use of phenyl sulfamate in nanotechnology applications. Researchers have explored the formation of self-assembled monolayers (SAMs) using phenyl sulfamate on gold surfaces. These SAMs have shown excellent stability and uniformity, making them suitable for various nanoscale devices such as biosensors and drug delivery systems. The ability to control the surface properties through the use of phenyl sulfamate-based SAMs opens up new possibilities for advanced materials science.
Safety Considerations
While phenyl sulfamate is generally considered safe for laboratory use when proper handling procedures are followed, it is important to note that like any chemical compound, it should be handled with care. Users should wear appropriate personal protective equipment (PPE) such as gloves and goggles when working with this compound to avoid skin contact or inhalation. Additionally, proper storage conditions should be maintained to ensure stability and prevent degradation.
Conclusion
Phenyl sulfamate (CAS No. 19792-91-7) is a multifaceted compound with a rich history of research and application across various scientific disciplines. Its unique chemical structure and physical properties make it a valuable reagent in organic synthesis and a promising candidate for therapeutic development. Ongoing research continues to expand our understanding of this compound's potential uses, from enzyme inhibition to nanotechnology applications. As new findings emerge, phenyl sulfamate is likely to play an increasingly important role in advancing scientific knowledge and innovation.
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